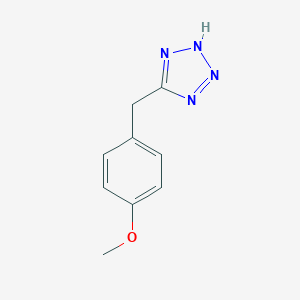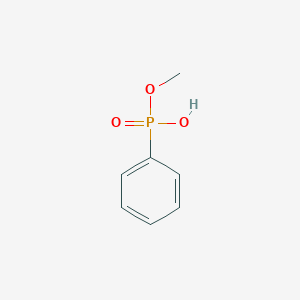
Methoxy(phenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(phenyl)phosphinic acid, commonly known as MPPA, is a chemical compound with the molecular formula C7H9O3P. It belongs to the class of organophosphorus compounds and is widely used in scientific research. MPPA has several potential applications in the fields of medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood. It is believed that MPPA acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and tumor growth. MPPA has also been shown to interact with cell membranes and modulate ion channels.
Efectos Bioquímicos Y Fisiológicos
MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MPPA has also been shown to reduce pain and inflammation in animal models. Additionally, MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. MPPA is also relatively non-toxic and has a low risk of causing harm to researchers. However, MPPA has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, MPPA has a low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on MPPA. One direction is to further investigate its anti-inflammatory and analgesic properties. Another direction is to study its potential use as an anti-cancer agent. Additionally, MPPA could be further investigated for its potential use as a chiral ligand in asymmetric synthesis. Further studies could also be conducted to investigate the mechanism of action of MPPA and its interactions with cell membranes and ion channels.
Conclusion
Methoxy(phenyl)phosphinic acid is a promising compound with several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties, anti-cancer potential, and use as a chiral ligand in asymmetric synthesis. MPPA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
MPPA has several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties. MPPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been investigated for its potential use as an anti-cancer agent. MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPPA has been studied for its potential use as a chiral ligand in asymmetric synthesis.
Propiedades
Número CAS |
10088-45-6 |
|---|---|
Nombre del producto |
Methoxy(phenyl)phosphinic acid |
Fórmula molecular |
C7H9O3P |
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
methoxy(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
Clave InChI |
ZWBALHRZGYPNNG-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC=C1)O |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)O |
Otros números CAS |
10088-45-6 |
Sinónimos |
methyl phenylphosphonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



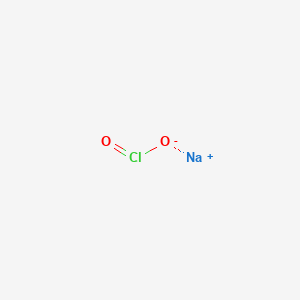
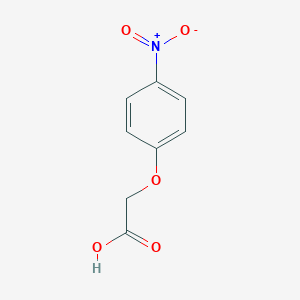
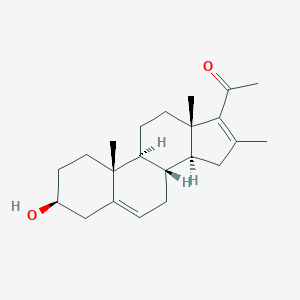
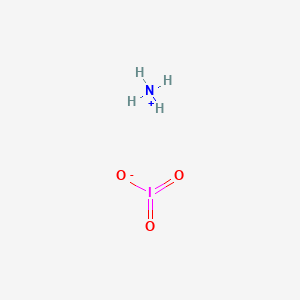


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
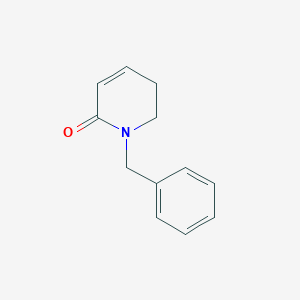
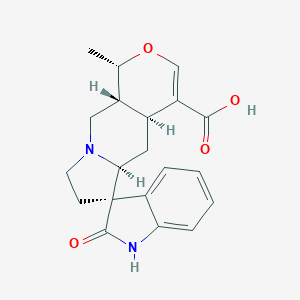
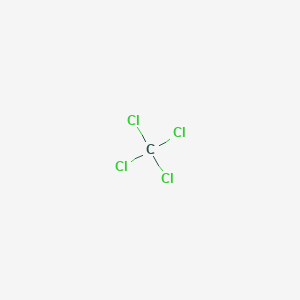
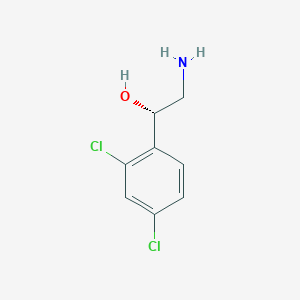
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
